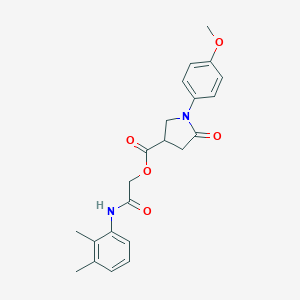
2-(2,3-Dimethylanilino)-2-oxoethyl 1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dimethylanilino)-2-oxoethyl 1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties, which make it an ideal candidate for various research studies.
Wirkmechanismus
The mechanism of action of 2-(2,3-Dimethylanilino)-2-oxoethyl 1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it is believed that this compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It is also believed to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
2-(2,3-Dimethylanilino)-2-oxoethyl 1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to have several biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in various animal models. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2,3-Dimethylanilino)-2-oxoethyl 1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its unique properties, which make it an ideal candidate for various research studies. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(2,3-Dimethylanilino)-2-oxoethyl 1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate. One potential direction is to further explore its anti-inflammatory properties and its potential use in treating inflammatory diseases, such as rheumatoid arthritis. Another potential direction is to explore its cytotoxic effects on cancer cells and its potential use in cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various research fields.
In conclusion, 2-(2,3-Dimethylanilino)-2-oxoethyl 1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has several potential applications in scientific research. Its unique properties make it an ideal candidate for various research studies, and further research is needed to fully understand its potential applications in different fields.
Synthesemethoden
The synthesis method of 2-(2,3-Dimethylanilino)-2-oxoethyl 1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate involves several steps. The first step is the reaction between 2,3-dimethylaniline and ethyl 2-bromoacetate, which results in the formation of 2-(2,3-dimethylanilino)ethyl 2-bromoacetate. This compound is then reacted with 4-methoxyphenyl magnesium bromide to obtain 2-(2,3-dimethylanilino)-2-(4-methoxyphenyl)ethyl 2-bromoacetate. The final step involves the reaction between this compound and pyrrolidine-2,5-dione to obtain 2-(2,3-Dimethylanilino)-2-oxoethyl 1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate.
Wissenschaftliche Forschungsanwendungen
2-(2,3-Dimethylanilino)-2-oxoethyl 1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has several potential applications in scientific research. This compound has been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in various animal models. It has also been studied for its potential use in cancer treatment, as it has shown cytotoxic effects on cancer cells in vitro.
Eigenschaften
Produktname |
2-(2,3-Dimethylanilino)-2-oxoethyl 1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Molekularformel |
C22H24N2O5 |
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
[2-(2,3-dimethylanilino)-2-oxoethyl] 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H24N2O5/c1-14-5-4-6-19(15(14)2)23-20(25)13-29-22(27)16-11-21(26)24(12-16)17-7-9-18(28-3)10-8-17/h4-10,16H,11-13H2,1-3H3,(H,23,25) |
InChI-Schlüssel |
BSDSPHYGCJOSSR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chlorobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271165.png)
![4-Bromobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271166.png)
![Isopropyl 4-({[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271168.png)








![3-({[1-(4-Ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B271186.png)

